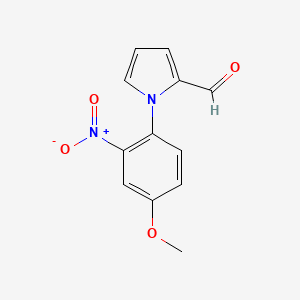

4-Methoxy-N-piperidin-4-yl-benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Properties

4-Methoxy-N-piperidin-4-yl-benzamide and its derivatives have been extensively studied for their synthesis and structure-activity relationships. For instance, the synthesis and SAR of these compounds have been explored, leading to the identification of potent and selective inhibitors like ML352, which represents a potent and selective inhibitor of the choline transporter (Bollinger et al., 2015). Another study designed and synthesized orally active benzamide derivatives as potent serotonin 4 receptor agonists, highlighting their potential in enhancing gastrointestinal motility (Sonda et al., 2003).

Bioactivity and Pharmacological Evaluation

Various benzamide derivatives have been synthesized and evaluated for their pharmacological properties. For instance, benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives of these compounds have shown promising results in accelerating gastric emptying and increasing the frequency of defecation, with potential as novel prokinetic agents (Sonda et al., 2004). Moreover, metal complexes of new benzamides were synthesized and showed promising antibacterial activity against various bacterial strains, indicating their potential in medicinal chemistry (Khatiwora et al., 2013).

Sigma Receptor Scintigraphy in Cancer Diagnosis

Research has also explored the use of benzamides in cancer diagnosis. For example, sigma receptor scintigraphy with certain benzamide derivatives has been investigated to visualize primary breast tumors in humans, based on their binding to sigma receptors overexpressed on breast cancer cells (Caveliers et al., 2002).

Potential in Anti-Diabetic Drug Synthesis

There has been research into the identification and synthesis of impurities in anti-diabetic drugs like Repaglinide, where benzamide derivatives played a crucial role in the structural characterization and formation of these impurities (Kancherla et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of 4-Methoxy-N-piperidin-4-yl-benzamide is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .

Mode of Action

4-Methoxy-N-piperidin-4-yl-benzamide interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and the downstream target gene p21 . This compound also upregulates the expression of cleaved caspase-3 . The activation of p21 expression or the p53–p21 signaling pathway promotes cell cycle arrest and apoptosis .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . On the other hand, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Result of Action

The result of the compound’s action is the promotion of tumor cell apoptosis . This is achieved through the upregulation of cleaved caspase-3 and the induction of the expression of HIF-1α protein and the downstream target gene p21 .

Action Environment

The action of 4-Methoxy-N-piperidin-4-yl-benzamide is influenced by the hypoxic environment of the tumor cells . Hypoxia, or low oxygen levels, is a common characteristic of solid tumors and can influence the efficacy of this compound . The compound’s ability to activate the HIF-1 pathway suggests that it may be particularly effective in hypoxic environments .

Propiedades

IUPAC Name |

4-methoxy-N-piperidin-4-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-4-2-10(3-5-12)13(16)15-11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVMABIEHAYKHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1365981.png)

![2,6-Difluoro-4-[(3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1365992.png)

![3-(4-Quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol;dihydrochloride](/img/structure/B1366001.png)

![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1366007.png)